molecular formula C14H23BN2O4S B8534508 N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide CAS No. 1257554-03-2

N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide

Cat. No.: B8534508
CAS No.: 1257554-03-2
M. Wt: 326.2 g/mol
InChI Key: LDDIMXCKKQULPS-UHFFFAOYSA-N
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Description

N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide is a complex organic compound that features a pyridine ring substituted with a dioxaborolane group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide typically involves multiple steps. One common method includes the borylation of a pyridine derivative using a dioxaborolane reagent. The reaction conditions often require a palladium catalyst and a base to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce sulfoxides or sulfones.

Scientific Research Applications

N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide involves its interaction with molecular targets through its functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1257554-03-2

Molecular Formula

C14H23BN2O4S

Molecular Weight

326.2 g/mol

IUPAC Name

N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C14H23BN2O4S/c1-10-12(17(6)22(7,18)19)8-11(9-16-10)15-20-13(2,3)14(4,5)21-15/h8-9H,1-7H3

InChI Key

LDDIMXCKKQULPS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)N(C)S(=O)(=O)C

Origin of Product

United States

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